Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
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Overview
Description
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a ketone group, and two methyl groups on the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various esters or amides .
Scientific Research Applications
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the two methyl groups on the cyclohexane ring.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond in the cyclohexane ring and a different substitution pattern
Uniqueness
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVVHZXUGJKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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